molecular formula C8H9BrO2S B1280670 1-Bromo-4-(ethylsulfonyl)benzene CAS No. 26732-20-7

1-Bromo-4-(ethylsulfonyl)benzene

Cat. No.: B1280670
CAS No.: 26732-20-7
M. Wt: 249.13 g/mol
InChI Key: UGLVDQBMOMYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(ethylsulfonyl)benzene is a brominated aromatic compound featuring an ethylsulfonyl (–SO₂C₂H₅) substituent at the para position relative to the bromine atom. This electron-withdrawing sulfonyl group significantly influences the compound’s reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals, agrochemicals, and liquid crystal precursors .

Properties

IUPAC Name

1-bromo-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLVDQBMOMYGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468779
Record name 1-Bromo-4-(ethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26732-20-7
Record name 1-Bromo-4-(ethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(ethanesulfonyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

1-Bromo-4-(ethylsulfonyl)benzene can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromo-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms a biaryl linkage through the palladium-catalyzed cross-coupling process .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 1-bromo-4-(ethylsulfonyl)benzene, highlighting substituent differences and their implications:

Compound Substituent Key Properties Applications References
1-Bromo-4-(methylsulfonyl)benzene –SO₂CH₃ Higher electron-withdrawing effect due to smaller alkyl group; m.p. ~120–125°C Suzuki couplings, drug intermediates
1-Bromo-4-(isopropylsulfonyl)benzene –SO₂C₃H₇ Steric hindrance reduces reactivity in nucleophilic substitutions; lower solubility Specialty materials
1-Bromo-4-(trifluoromethoxy)benzene –OCF₃ Enhanced lipophilicity; resistant to metabolic degradation Agrochemicals, radiopharmaceuticals
1-Bromo-4-(phenylethynyl)benzene –C≡CPh Conjugated system enables optoelectronic applications; sensitive to oxidation OLEDs, fluorescent probes
1-Bromo-4-(trans-4-propylcyclohexyl)benzene –C₆H₁₀C₃H₇ Bulky substituent enhances liquid crystalline behavior Liquid crystal displays (LCDs)

Reactivity in Cross-Coupling Reactions

  • Electrophilic Reactivity: The ethylsulfonyl group activates the bromine atom toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira). Compared to methylsulfonyl analogs, the ethyl group slightly reduces the electron-withdrawing effect, moderating reaction rates .
  • Steric Effects : Isopropylsulfonyl analogs exhibit slower reaction kinetics due to steric hindrance, whereas trifluoromethoxy derivatives prioritize halogen retention for radiofluorination .

Physical and Spectroscopic Properties

  • Melting Points : Ethylsulfonyl derivatives typically exhibit lower melting points (~80–90°C) compared to methylsulfonyl analogs (~120°C), attributed to reduced crystallinity from the larger alkyl chain .
  • NMR Data :
    • 1H NMR : The ethylsulfonyl group shows characteristic peaks at δ 1.4–1.6 ppm (CH₂CH₃ triplet) and δ 3.1–3.3 ppm (SO₂CH₂ quartet). This contrasts with trifluoromethoxy analogs, where –OCF₃ causes deshielding of adjacent protons (δ 7.4–7.6 ppm) .
    • 13C NMR : The sulfonyl carbon resonates at δ 55–60 ppm, distinct from trifluoromethoxy (δ 120–125 ppm) or ethynyl (δ 85–95 ppm) groups .

Industrial and Market Trends

  • Pharmaceutical Demand : Ethylsulfonyl derivatives are favored for synthesizing kinase inhibitors and anti-inflammatory agents, while trifluoromethoxy variants dominate agrochemical markets due to their stability .
  • Material Science: Cyclohexyl-substituted bromobenzenes (e.g., 1-bromo-4-(trans-4-propylcyclohexyl)benzene) are critical in LCD production, whereas ethynyl analogs drive OLED innovation .

Key Research Findings

  • Synthetic Utility: Ethylsulfonyl groups enable regioselective functionalization in Sonogashira couplings, as demonstrated in the synthesis of thiophene-based intermediates .
  • Market Growth : The global market for this compound is projected to grow at 6.2% CAGR (2025–2032), driven by pharmaceutical R&D .

Biological Activity

1-Bromo-4-(ethylsulfonyl)benzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which is further substituted with an ethylsulfonyl group. This unique structure contributes to its reactivity and potential interactions with biological systems. The molecular formula is C10_{10}H11_{11}BrO2_2S, and it typically appears as a white crystalline solid.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups often exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to its ethylsulfonyl moiety.

Anticancer Potential

There is emerging evidence that sulfonyl-containing compounds can act as anticancer agents. For example, certain brominated phenolic compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of a bromine atom in the structure can enhance the biological activity of these compounds by facilitating interactions with cellular targets .

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Enzymes: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Formation of Reactive Species: The presence of bromine may lead to the formation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.
  • Targeting Cellular Pathways: Compounds with sulfonyl groups often interfere with signaling pathways critical for tumor growth and survival.

Comparative Analysis with Related Compounds

To better understand the potential biological activities of this compound, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key properties and known activities of related compounds:

Compound NameStructure FeaturesKnown Biological Activity
1-Bromo-4-(methylsulfonyl)benzeneMethylsulfonyl group instead of ethylAntimicrobial, anticancer
4-Bromophenyl methyl sulfoneLacks ethyl group; simpler structureModerate antimicrobial activity
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzeneContains methyl groups; more complexInvestigated for anticancer properties

Case Studies

While specific case studies on this compound are scarce, analogous research provides valuable insights:

  • Antimicrobial Studies: A study examining sulfonamide derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for similar activity in this compound.
  • Cancer Cell Line Testing: Research on brominated phenolic compounds showed promising results in inhibiting growth in breast cancer cell lines, indicating that structural modifications like those seen in this compound could yield beneficial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(ethylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(ethylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.